1-(3-Phenylpropyl)cyclohexanecarboxylic acid, also known by its IUPAC name 1-(3-phenylpropyl)cyclohexane-1-carboxylic acid, is a compound with the molecular formula and a molecular weight of 246.35 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a phenylpropyl side chain. It has been cataloged under CAS number 1226244-28-5 and is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis .
This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It can be sourced from chemical suppliers specializing in organic compounds, such as AChemBlock, which lists it as a building block for research purposes . Its structure includes both aliphatic and aromatic characteristics, making it relevant in the study of pharmacologically active compounds.
The synthesis of 1-(3-phenylpropyl)cyclohexanecarboxylic acid can involve several strategies, including:
The molecular structure of 1-(3-phenylpropyl)cyclohexanecarboxylic acid features:
The structural formula can be represented as follows:
The SMILES notation for this compound is O=C(O)C1(CCCC2=CC=CC=C2)CCCCC1
, indicating the arrangement of atoms within the molecule .
1-(3-Phenylpropyl)cyclohexanecarboxylic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions are often facilitated by heat or catalysts to enhance yields and selectivity.
The mechanism by which 1-(3-phenylpropyl)cyclohexanecarboxylic acid exerts its effects—particularly in biological systems—can be complex and is often related to its interactions with biological targets. For instance:
Research into its specific mechanisms remains ongoing but indicates potential relevance in drug design and development .
1-(3-Phenylpropyl)cyclohexanecarboxylic acid exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings .
The compound has potential applications across various scientific domains:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3